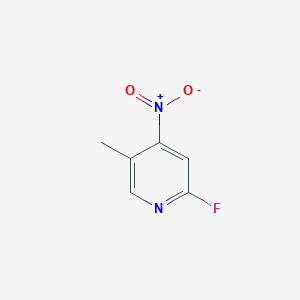

2-Fluoro-5-methyl-4-nitropyridine

描述

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis

Fluorinated pyridine derivatives are of paramount importance in organic synthesis due to the unique properties conferred by the fluorine atom. nih.gov Fluorine, being the most electronegative element, imparts distinct characteristics to organic molecules, including increased thermal stability, enhanced hydrophobicity, and altered electronic properties. nih.gov These attributes are highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govuni-muenster.de The introduction of a fluorine atom can significantly modulate the biological activity of a molecule, a strategy frequently employed in medicinal chemistry to optimize drug candidates. nih.gov

The high reactivity of certain fluorinated pyridines, particularly towards nucleophilic aromatic substitution (SNAr), makes them valuable synthetic intermediates. nih.govacs.org This reactivity allows for the facile introduction of a wide array of functional groups onto the pyridine scaffold, enabling the construction of complex molecular architectures. acs.org For instance, 2-fluoropyridines can be readily converted to a variety of 2-substituted pyridines by reaction with different nucleophiles. acs.org

The Pyridine Moiety as a Privileged Structural Motif in Advanced Chemical Design

The pyridine ring is recognized as a "privileged structure" in medicinal chemistry and drug discovery. rsc.orgresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govrsc.orgnih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets such as enzymes and receptors. nih.gov This ability to engage in specific molecular interactions contributes to the efficacy and selectivity of pyridine-containing drugs. nih.gov

The versatility of the pyridine scaffold allows for extensive chemical modification, providing a platform for fine-tuning the physicochemical and pharmacological properties of a molecule. nih.govnih.gov Its aromatic nature and the ability to be functionalized at various positions make it an attractive core for building diverse chemical libraries for high-throughput screening.

Overview of Electron-Withdrawing Groups and their Influence on Pyridine Reactivity

Electron-withdrawing groups, such as the nitro group (NO2), exert a profound influence on the reactivity of the pyridine ring. acs.orgnih.gov These groups decrease the electron density of the aromatic system, a phenomenon known as deactivation. uoanbar.edu.iq This deactivation makes the pyridine ring less susceptible to electrophilic attack. uoanbar.edu.iq

Conversely, the presence of strong electron-withdrawing groups significantly activates the pyridine ring towards nucleophilic aromatic substitution. uoanbar.edu.iq The positions ortho and para to the electron-withdrawing group become particularly electron-deficient and thus more susceptible to attack by nucleophiles. uoanbar.edu.iq In the case of 4-nitropyridine (B72724) derivatives, the positions 2 and 6 are activated. This predictable reactivity pattern is a cornerstone of synthetic strategy, allowing for the regioselective functionalization of the pyridine ring. The interplay between the inductive and mesomeric effects of these substituents dictates the precise reactivity and orientation of incoming reagents. nih.gov

Chemical Profile of 2-Fluoro-5-methyl-4-nitropyridine

| Property | Value |

| IUPAC Name | 2-fluoro-4-methyl-5-nitropyridine |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| CAS Number | 19346-47-5 |

| Density | 1.357 g/cm³ |

| Flash Point | 107.8 °C |

Data sourced from PubChem and other chemical databases. echemi.comnih.gov

Synthesis and Reactivity

The synthesis of fluorinated nitropyridines often involves multi-step processes. One common approach is the diazotization of the corresponding aminonitropyridine in the presence of a fluoride (B91410) source. cdnsciencepub.com For example, 2-fluoro-5-nitropyridine (B1295090) has been synthesized from 2-amino-5-nitropyridine. cdnsciencepub.com The reactivity of this compound is largely dictated by the presence of the fluorine atom at the 2-position and the nitro group at the 4-position. The nitro group strongly activates the ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group. This allows for the introduction of various nucleophiles at the 2-position, providing a versatile route to a range of 2-substituted 5-methyl-4-nitropyridines.

Structure

2D Structure

3D Structure

属性

分子式 |

C6H5FN2O2 |

|---|---|

分子量 |

156.11 g/mol |

IUPAC 名称 |

2-fluoro-5-methyl-4-nitropyridine |

InChI |

InChI=1S/C6H5FN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 |

InChI 键 |

GNFHFVLWKAAXDK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])F |

产品来源 |

United States |

Advanced Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 5 Methyl 4 Nitropyridine

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-fluoro-5-methyl-4-nitropyridine. The electron-deficient nature of the pyridine (B92270) ring, amplified by the para-nitro group, facilitates the attack of nucleophiles. The fluorine atom at the C-2 position serves as an excellent leaving group, a crucial factor for the progression of the SNAr mechanism.

Role of Meisenheimer Complexes as Intermediates

The SNAr reaction on electron-deficient aromatic rings like this compound proceeds via a two-step addition-elimination mechanism. rsc.org The cornerstone of this mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

In the initial, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). acs.org For this compound, this is the C-2 position. This attack disrupts the aromaticity of the ring and forms a tetrahedral intermediate. The negative charge introduced by the nucleophile is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. youtube.comyoutube.com This delocalization provides significant stabilization for the Meisenheimer complex. The ability of the nitro group to stabilize this intermediate is critical; without such strong electron-withdrawing groups, the formation of this high-energy complex would be unfavorable. youtube.com

The stability of the Meisenheimer complex is a key determinant of the reaction's feasibility. In the context of nitropyridines, the attack of a nucleophile at a position occupied by hydrogen can also lead to a Meisenheimer-type adduct, which can then undergo further reactions like vicarious nucleophilic substitution (VNS). acs.org

Concerted vs. Stepwise Pathways in SNAr Reactions

While the stepwise pathway involving a distinct Meisenheimer intermediate is the classical and most common mechanism for SNAr reactions, recent studies have shown that some SNAr reactions can proceed through a concerted mechanism. acs.org The specific pathway depends on the stability of the Meisenheimer complex. acs.org

Stepwise Mechanism: This pathway is favored when the Meisenheimer complex is significantly stabilized, acting as a true intermediate with a finite lifetime along the reaction coordinate. acs.org The high stability afforded by the nitro group in this compound strongly suggests a stepwise process for most nucleophilic substitutions. The reaction first forms the stable adduct, followed by a second, faster step where the fluoride (B91410) leaving group is expelled to restore aromaticity.

Concerted Mechanism: If the Meisenheimer structure is less stable, it may represent a transition state rather than an intermediate. In such a scenario, the bond-forming (nucleophile addition) and bond-breaking (leaving group departure) processes occur in a single, concerted step. acs.org Some kinetic studies on similar pyrimidine (B1678525) systems have indicated mechanisms that are borderline between concerted and stepwise.

The choice between these pathways is influenced by factors including the nature of the nucleophile, the leaving group, and the solvent. For a substrate like this compound, with a very strong activating group (NO₂) and a good leaving group (F⁻), the stepwise mechanism is generally presumed to dominate.

| Pathway | Characteristics | Favored Conditions |

| Stepwise | Involves a stable Meisenheimer intermediate. Two distinct steps: addition then elimination. | Strong electron-withdrawing groups (e.g., NO₂); Good leaving group. |

| Concerted | Single transition state. Bond formation and breakage occur simultaneously. | Less stable intermediate; Poor leaving group. |

Proton Transfer Mechanisms in Pyridine Reactivity

In the reaction of this compound with a neutral nucleophile (e.g., an amine, R-NH₂), the initial attack forms a zwitterionic Meisenheimer complex. This intermediate must lose a proton to become a stable anionic complex before or during the elimination of the leaving group. The deprotonation can be facilitated by a base present in the reaction mixture (such as excess amine or a dedicated base). The final product, after elimination of the fluoride ion, may also be protonated, requiring a final deprotonation step to yield the neutral substitution product. youtube.com

In some cases, such as the Chichibabin reaction where an amide ion attacks pyridine, the elimination step results in the formation of a hydride ion, which is a poor leaving group. In this specific reaction, the loss of the leaving group is coupled with proton transfer steps involving the solvent (ammonia). pearson.com While not directly analogous, it highlights the integral role proton transfers can play in the rearomatization step of pyridine substitutions.

Regioselectivity Studies in Pyridine Functionalization

The arrangement of substituents on the this compound ring governs the position of chemical attack, a concept known as regioselectivity. Both electronic and steric factors contribute to this selectivity.

Influence of Substituent Position on Electrophilic and Nucleophilic Attack

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it generally unreactive toward electrophilic aromatic substitution but activated for nucleophilic attack. researchgate.net

Nucleophilic Attack: Nucleophilic aromatic substitution on pyridine preferentially occurs at the C-2 (α) and C-4 (γ) positions. acs.org This is because attack at these positions allows the negative charge of the resulting intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant resonance stabilization. acs.org Attack at the C-3 (β) position does not allow for this stabilization, making the intermediate much higher in energy.

In this compound, the situation is amplified:

Nitro Group (C-4): This powerful electron-withdrawing group strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it (C-3, C-5, and the nitrogen itself). Its primary role in SNAr is to stabilize the negative charge of the Meisenheimer intermediate formed upon attack at C-2. youtube.com

Fluorine (C-2): Serves as the leaving group. The C-2 position is already electronically favored for nucleophilic attack.

Methyl Group (C-5): This is a weakly electron-donating group, which has a minor deactivating effect on nucleophilic attack compared to the overwhelming influence of the nitro group.

Therefore, the combination of an activated position (C-2) and a good leaving group (F⁻) makes the substitution of fluoride by a nucleophile the dominant reaction pathway.

Electrophilic Attack: Electrophilic substitution on pyridine is difficult and requires harsh conditions because the ring is electron-poor and the nitrogen atom is protonated or coordinates to the electrophile's catalyst under acidic reaction conditions, further deactivating the ring. nih.gov If a reaction were to occur, it would favor the C-3 position, as this avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance forms of the intermediate sigma complex. The presence of the deactivating nitro group on this compound makes electrophilic substitution even more challenging.

| Position | Nucleophilic Attack | Electrophilic Attack | Rationale |

| C-2 | Highly Favored | Disfavored | Activated by N; Good leaving group (F⁻) present. |

| C-3 | Disfavored | Favored (in general) | Intermediate lacks N-stabilization for Nu attack; Avoids N⁺ for E⁺ attack. |

| C-4 | Activated (No LG) | Disfavored | Activated by N; Occupied by deactivating NO₂ group. |

| C-5 | Activated (No LG) | Favored (in general) | Ortho to activating NO₂ group; Avoids N⁺ for E⁺ attack. |

| C-6 | Favored | Disfavored | Activated by N; No leaving group present. |

Electronic Character of C-H Bonds and Heteroarene Ring in Direct Arylation

Direct C-H arylation is a modern synthetic method that avoids pre-functionalization of the aromatic ring. In pyridines, the regioselectivity of this reaction is heavily influenced by the electronic properties of the C-H bonds and the ring itself. nih.govresearchgate.net

For electron-deficient pyridines, such as those bearing nitro groups, direct arylation often proceeds via a concerted metalation-deprotonation pathway. The regioselectivity is determined by two main electronic factors: nih.govresearchgate.net

C-H Bond Acidity: Electron-withdrawing groups increase the acidity of adjacent C-H protons. The nitro group at C-4 in this compound significantly acidifies the C-H bonds at C-3 and C-5, making them more susceptible to deprotonation by the catalyst system.

Electronic Repulsion: Palladation at the C-2 or C-6 positions is disfavored due to electronic repulsion between the pyridine nitrogen's lone pair and the polarized C-Pd bond being formed. nih.govresearchgate.net

Considering this compound, a direct C-H arylation would most likely occur at the C-3 or C-5 positions, which are adjacent to the activating nitro group. However, the C-2 position is occupied by fluorine. Therefore, arylation would be expected to target the C-H bond at the C-3 position, which is ortho to the nitro group. The C-5 position is sterically more hindered by the adjacent methyl group. The C-6 position would be disfavored due to electronic repulsion from the ring nitrogen.

Steric Effects on Regioselective Transformations

Steric hindrance plays a critical role in directing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring. The presence of the methyl group at the C5 position and the fluorine atom at the C2 position creates distinct steric environments that influence the trajectory of incoming nucleophiles.

In SNAr reactions, nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group, such as the nitro group at C4. In this molecule, both the C3 and C5 positions are ortho to the nitro group. However, the C5 position is already substituted with a methyl group. The primary sites for nucleophilic attack are therefore the C2 (fluoro-substituted) and C6 positions, which are ortho and para to the ring nitrogen, respectively, and activated by the C4 nitro group.

The methyl group at C5 exerts a significant steric effect, primarily hindering nucleophilic attack at the adjacent C4 and C6 positions. While the nitro group at C4 is not a typical leaving group in SNAr, its electronic activation of the ring is crucial. In reactions where substitution of the nitro group might be possible, the flanking methyl group at C5 would sterically impede the approach of a nucleophile. mdpi.comresearchgate.net More commonly, nucleophiles will target the C2 position, where the highly electronegative fluorine atom is an excellent leaving group. researchgate.net

Studies on related 2-methyl-3-nitropyridines have shown that steric effects from the methyl group can influence the ratio of isomeric products. mdpi.com For instance, in the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol, a mixture of isomers is formed, indicating that the methyl group, while influential, does not completely block attack at the adjacent position. mdpi.com Similarly, in vicarious nucleophilic substitution reactions, the steric bulk of the incoming nucleophile can determine the feasibility of the reaction; secondary carbanions may fail to react where primary carbanions succeed due to steric hindrance near the nitro group. acs.org Therefore, the regioselectivity of transformations involving this compound is a balance between the electronic activation provided by the nitro group and the steric hindrance imposed by the C5-methyl group, generally favoring substitution at the C2 position.

Solvent Effects on Regioselectivity (e.g., Kamlet-Taft Equation)

Solvent choice can significantly modulate the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, and these effects can be quantitatively analyzed using linear solvation energy relationships like the Kamlet-Taft equation. The equation, ν = ν₀ + sπ* + aα + bβ, correlates a solvent-dependent property (like reaction rate) with the solvent's dipolarity/polarizability (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β).

For SNAr reactions involving this compound, the solvent's ability to solvate the nucleophile and the intermediate Meisenheimer complex is paramount.

Hydrogen Bond Donor Acidity (α): Solvents with high α values (e.g., water, alcohols) can form strong hydrogen bonds with anionic nucleophiles. This solvation shell can stabilize the nucleophile in its ground state, increasing the activation energy required for it to attack the pyridine ring and thus slowing the reaction rate. A strong inverse dependency on the α value has been observed in similar SNAr reactions. rsc.org

Hydrogen Bond Acceptor Basicity (β): The β parameter is crucial for stabilizing the positively charged transition states or intermediates, particularly when the reaction involves proton transfers.

Dipolarity/Polarizability (π):* This parameter reflects the solvent's ability to stabilize charge separation through dipole-dipole and dipole-induced dipole interactions. The formation of the negatively charged Meisenheimer complex, a key intermediate in many SNAr reactions, is generally favored in solvents with higher π* values.

While specific Kamlet-Taft data for this compound is not extensively documented, studies on analogous systems like 2-chloro-3,5-dinitropyridine (B146277) show that such multiparameter equations are successful in analyzing the complex solvent effects on reaction rates. rsc.org The interplay of these solvent properties can alter the relative energies of the transition states for attack at different positions, thereby influencing the regioselectivity of the transformation.

Transformations of the Nitro Group

The nitro group of this compound is a key functional handle, primarily undergoing reduction to the corresponding amino derivative, a critical intermediate in the synthesis of more complex molecules.

Reduction Reactions to Amino Derivatives

The transformation of the C4-nitro group to a C4-amino group is a fundamental and widely utilized reaction. This conversion dramatically alters the electronic properties of the pyridine ring, turning the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This change opens up new avenues for subsequent chemical modifications. The resulting 4-amino-2-fluoro-5-methylpyridine is a valuable building block in medicinal chemistry.

The reduction of the nitro group can be achieved through several methods, with catalytic hydrogenation being a classic and efficient approach. Biocatalytic methods using nitroreductase enzymes are also gaining prominence as a green chemistry alternative.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen gas atmosphere. The reaction is generally clean and high-yielding. For instance, a similar substrate, 2-chloro-3-fluoro-5-nitropyridine, was successfully reduced to its amino derivative in 90% yield using Pd/C in ethanol (B145695) under a hydrogen atmosphere at room temperature. It is expected that this compound would undergo a similar efficient transformation under these conditions.

Biocatalytic Reduction: Nitroreductase (NR) enzymes, particularly from bacteria like Enterobacter cloacae or Bacillus amyloliquefaciens, offer a selective method for reducing nitroaromatics under mild, aqueous conditions. researchgate.netnih.gov These flavoenzymes use cofactors like NAD(P)H to catalyze the six-electron reduction of a nitro group to an amine. nih.gov The substrate specificity of these enzymes is a key consideration, but they have been shown to be effective for a range of nitropyridines. researchgate.net

| Method | Reagents/Catalyst | Typical Conditions | Product | Reported Yield (on analogue) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ gas | Ethanol, Room Temperature | 4-Amino-2-fluoro-5-methylpyridine | 90% |

| Biocatalytic Reduction | Nitroreductase (NR), NAD(P)H | Aqueous buffer, Ambient Temp. | 4-Amino-2-fluoro-5-methylpyridine | High conversion possible |

The efficiency of biocatalytic reductions can be significantly enhanced through process optimization, particularly by employing a fed-batch strategy. nih.govmdpi.commdpi.com This approach is crucial for overcoming challenges such as substrate inhibition or the accumulation of toxic intermediates (like nitroso and hydroxylamine (B1172632) species) that can damage the enzyme.

In a study on the nitroreductase-catalyzed reduction of the closely related 2-methyl-5-nitropyridine, moving from a simple batch process to a fed-batch system led to dramatic improvements in yield and productivity. By controlling the feeding rate of the nitro-substrate, the concentration was kept low, preventing the buildup of harmful intermediates and allowing the enzyme to function optimally over a longer period. This strategy enabled complete conversion at high substrate loadings.

Key parameters for optimization include:

Substrate Feed Rate: Prevents accumulation of toxic intermediates.

Enzyme Loading: Balancing cost with reaction time.

Cofactor Regeneration: Ensuring a continuous supply of NAD(P)H is essential for enzyme activity.

| Parameter | Condition 1 (Batch-like) | Condition 2 (Optimized Fed-Batch) |

|---|---|---|

| Process Type | Batch | Fed-Batch |

| Substrate Concentration | 200 mM (28 g/L) | 500 mM (69 g/L) |

| Enzyme Loading | 5 mg/mL (18% w/w) | 10 mg/mL (14.5% w/w) |

| Reaction Time | 18 h | 26 h |

| Yield | 95% | 95% |

Further improvements can be achieved through protein engineering of the nitroreductase enzyme itself to create variants with higher activity and stability.

Oxidation Reactions

The oxidation of the nitro group in this compound is not a commonly reported transformation. The nitro group is already in a high oxidation state, and its typical reactivity is dominated by reduction. wikipedia.org In organic synthesis, nitroarenes are more frequently the products of oxidation reactions (e.g., from aryl amines or oximes) rather than the starting materials for further oxidation. mdpi.comresearchgate.netacs.org

While specialized reagents can oxidize certain organic nitrogen compounds, the direct oxidation of a nitro group on an aromatic ring is energetically unfavorable and synthetically challenging. The strong electron-withdrawing nature of the nitro group, combined with the electron-deficient pyridine ring, makes the molecule resistant to electrophilic attack by common oxidizing agents. Therefore, the synthetic utility of this compound is overwhelmingly derived from transformations involving nucleophilic substitution or reduction of the nitro group.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

No experimental FT-IR spectral data for 2-Fluoro-5-methyl-4-nitropyridine was found in the searched resources.

No experimental FT-Raman spectral data for this compound was found in the searched resources.

Without experimental FT-IR and FT-Raman spectra, an analysis and assignment of vibrational modes for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR spectral data, including chemical shifts and coupling constants, for this compound was found in the searched resources.

No experimental ¹³C NMR spectral data, including chemical shifts, for this compound was found in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, generating intact molecular ions with minimal fragmentation. jchemrev.com

While specific HR-ESI-MS reports for this compound are not available, the expected results can be predicted. The technique would be used to confirm the compound's elemental composition, C₆H₅FN₂O₂. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

| Predicted Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₆H₆FN₂O₂⁺ | 157.0413 |

| [M+Na]⁺ | C₆H₅FN₂O₂Na⁺ | 179.0232 |

| [M-H]⁻ | C₆H₄FN₂O₂⁻ | 155.0257 |

This is a predictive table. Actual experimental values may vary slightly.

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule upon interaction with ultraviolet and visible light, providing insights into the nature of its chromophores and potential for fluorescence.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of the nitropyridine system in this compound constitutes a significant chromophore.

Specific UV-Vis absorption spectra for this compound are not documented in the reviewed literature. However, based on related structures like nitropyridines and nitroanilines, one would expect to observe characteristic absorption bands. nih.govresearchgate.net The spectrum would likely show π → π* transitions associated with the aromatic system and potentially n → π* transitions related to the nitro group and the nitrogen of the pyridine (B92270) ring. The position and intensity of the absorption maxima (λmax) would be sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This property is less common than absorption and requires specific structural features that allow for efficient radiative decay from the excited state.

Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent because the excited state energy is often efficiently dissipated through non-radiative pathways (e.g., intersystem crossing) facilitated by the nitro group. nih.gov While some functionalized nitropyridines can be engineered to be fluorescent, there is no published evidence to suggest that this compound is a fluorescent molecule. nih.gov Therefore, it is likely that the compound would exhibit negligible emission upon excitation at its absorption wavelengths.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and analysis of this compound from reaction mixtures and for its quantification. The polarity imparted by the nitro group and the fluorine atom, combined with the aromatic pyridine core, dictates the choice of chromatographic conditions.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially shorter analysis times. mdpi.com These benefits are achieved through the use of stationary phase particles with smaller diameters (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. mdpi.com

For the analysis of this compound, a reversed-phase UPLC method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Given the compound's structure, a C18 column is a suitable choice for the stationary phase. The mobile phase composition, usually a mixture of an aqueous component (like water with a formic acid additive to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol), can be optimized to achieve efficient separation from impurities.

A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often preferred for separating compounds with a range of polarities that may be present in a crude sample. A photodiode array (PDA) detector is commonly used for detection, allowing for the monitoring of absorbance at multiple wavelengths and providing spectral information that can aid in peak identification.

A representative UPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection Wavelength | 254 nm (PDA) |

| Gradient Program | 5% B to 95% B over 3 minutes |

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This combination allows for the highly sensitive and selective detection and identification of compounds. For the analysis of this compound, LCMS is invaluable for confirming the molecular weight of the compound and for identifying and characterizing impurities. researchgate.net

The LC component of the system separates the analyte from other components in the sample matrix, as described in the UPLC section. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used for compounds like this compound, as it is a soft ionization technique that is well-suited for polar, medium molecular weight molecules, often resulting in the observation of the protonated molecular ion [M+H]⁺.

The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and any detected impurities. chromatographyonline.com

The following table outlines typical parameters for an LCMS analysis of this compound.

| Parameter | Condition |

| LC System | UPLC (as described in 4.5.1) |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Mass Range | 50 - 500 m/z |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is often employed to predict molecular geometries, vibrational frequencies, and thermochemical properties. For nitropyridine derivatives, DFT calculations, often using functionals like B3LYP, have been shown to be reliable for determining properties such as heats of formation. Current time information in Lau, FJ. Such studies are crucial for assessing the energetic characteristics of a compound.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more advanced calculations. Comparing HF and DFT results can provide valuable insights into the effects of electron correlation on the molecular properties of interest.

The accuracy of DFT and HF calculations is highly dependent on the choice of basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). sigmaaldrich.com The selection involves a trade-off between computational cost and accuracy. sigmaaldrich.com An evaluation of different basis sets and functionals is essential to validate the computational methodology for a specific molecule.

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure provides a deeper understanding of a compound's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in predicting the outcome of chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For related nitropyrimidine compounds, the HOMO-LUMO energy gap has been used to explain charge transfer interactions within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electron density distribution, where different colors represent varying electrostatic potentials.

In the case of pyridine (B92270) derivatives, the MEP map helps to identify the regions most susceptible to chemical reactions. Generally, red-colored areas, indicating negative potential, are rich in electrons and are the preferred sites for electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive potential, are electron-deficient, and are susceptible to nucleophilic attack. researchgate.net For substituted nitropyridines, the nitro group typically exhibits a strong negative potential, making it a likely site for electrophilic interaction. The distribution of positive potential around the pyridine ring and other substituents indicates sites prone to nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, conjugative interactions, and hyperconjugative stability within a molecule. nih.gov This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy E(2) quantifying the strength of these interactions. researchgate.netwisc.edu A higher E(2) value signifies a more intense interaction and greater electron delocalization. researchgate.net

Charge Distribution and Delocalization Studies

The distribution and delocalization of charge in 2-Fluoro-5-methyl-4-nitropyridine are crucial for understanding its reactivity and electronic properties. The electron-withdrawing nature of the nitro and fluorine groups significantly influences the charge distribution across the pyridine ring.

Studies on similar molecules, such as 2-amino-3-methyl-5-nitropyridine, show that the nitro group withdraws electron density from the ring, creating a more electron-deficient (positive) environment on the ring carbons. nih.gov This effect is a key factor in determining the molecule's reactivity towards nucleophiles. The delocalization of charge, primarily through resonance and inductive effects, stabilizes the molecule and influences its chemical behavior.

Theoretical Spectroscopic Simulations

Simulated FT-IR and FT-Raman Spectra

Theoretical simulations of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are essential for the vibrational analysis of molecules. By using methods like Density Functional Theory (DFT), the vibrational frequencies and modes of a compound can be calculated and compared with experimental data. nih.govresearchgate.net

For substituted pyridines, characteristic vibrational modes can be assigned to specific functional groups. For example, the symmetric and asymmetric stretching vibrations of the nitro (NO2) group typically appear at distinct frequencies in the IR and Raman spectra. The C-H, C-N, and C-F stretching and bending vibrations can also be identified. Comparing the simulated spectra with experimental ones allows for a precise assignment of the observed vibrational bands. For instance, in 2-hydroxy-5-methyl-3-nitropyridine, the C-H stretching modes are observed around 3068 cm⁻¹ in the IR spectrum and at 3064 and 3024 cm⁻¹ in the Raman spectrum. niscpr.res.in

Prediction of Absorption Energy and Oscillator Strength (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. researchgate.net It allows for the prediction of absorption wavelengths (λ), excitation energies, and oscillator strengths (f), which are crucial for understanding the electronic transitions within the molecule. researchgate.netresearchgate.net

For nitropyridine derivatives, TD-DFT calculations can predict the UV-Visible absorption bands. These transitions often involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). The nature of these transitions, whether π→π* or n→π*, can be elucidated, providing insight into the electronic structure and photophysical properties of the compound.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. For this compound, this can involve studying various reactions such as nucleophilic aromatic substitution, reduction of the nitro group, or oxidation of the methyl group.

For example, modeling the nucleophilic substitution of the fluorine atom can reveal the transition state structure and the energy barrier for the reaction, thereby predicting its feasibility and rate. Similarly, the mechanism for the reduction of the nitro group to an amino group can be investigated to understand the intermediate steps and the role of different reducing agents. These computational studies are invaluable for designing synthetic routes and predicting the chemical behavior of the compound.

Transition State Calculations and Energy Diagrams

Transition state (TS) calculations are pivotal in understanding the kinetics and mechanisms of chemical reactions involving this compound. By locating the transition state structure, which represents the highest energy point along the reaction coordinate, the activation energy (Ea) for a given transformation can be determined. These calculations are often performed using density functional theory (DFT) methods.

For a representative nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces the fluorine atom, the calculated energy barrier provides a quantitative measure of the reaction's feasibility. An energy diagram illustrates the energy profile of the reaction, showing the relative energies of the reactants, transition state, and products.

Table 1: Calculated Energies for a Representative SNAr Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy structure along the reaction path | +15.8 |

| Products | 5-methyl-4-nitro-substituted pyridine + Fluoride (B91410) | -5.2 |

Note: Data is illustrative for a typical SNAr reaction and not from a specific study on this exact molecule.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located TS indeed connects the reactants and products. mdpi.com The IRC path is the minimum energy path leading downhill from the transition state to the reactant and product energy minima. mdpi.com This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction, such as bond breaking and formation. mdpi.com

The IRC plot maps the energy as a function of the reaction coordinate, confirming the smooth progression from reactants to products through the calculated transition state. This ensures the validity of the proposed reaction mechanism. mdpi.com

Conformational Analysis

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are employed to explore the conformational landscape of this compound, particularly concerning the rotation of the methyl and nitro groups. q-chem.comnih.gov A relaxed PES scan involves systematically changing a specific dihedral angle while optimizing the remaining geometry at each step. q-chem.com This process reveals the energy changes associated with the rotation and identifies the most stable (lowest energy) conformations. q-chem.comresearchgate.netresearchgate.net

A typical PES scan for the C-C-N-O dihedral angle of the nitro group would show the energy barriers to rotation and the preferred orientation of the nitro group relative to the pyridine ring.

Table 2: Representative Potential Energy Surface Scan Data for Nitro Group Rotation

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.5 |

| 150 | 1.8 |

| 180 | 2.5 |

Note: This data is representative and illustrates the typical energy profile for nitro group rotation in a substituted pyridine.

PSEUROT Program for Conformational Analysis

While more commonly applied to nucleosides and sugar-containing molecules, the principles of conformational analysis using programs like PSEUROT can be adapted to understand the puckering and conformations of cyclic systems. nih.gov For a molecule like this compound, which has a rigid aromatic ring, such specific programs are less relevant than for flexible ring systems. However, the underlying concept of determining the most stable three-dimensional arrangement of atoms is central to conformational analysis. nih.gov For this molecule, the primary conformational flexibility lies with the substituent groups.

Solvation Effects and Environmental Influence on Molecular Structure

The structure and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net

These calculations can predict changes in molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) in different solvents. For instance, in a polar solvent, the nitro group's charge separation is stabilized, which can affect the molecule's reactivity and spectroscopic properties.

Table 3: Calculated Dipole Moment in Different Solvents

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.2 |

| Dichloromethane | 8.9 | 4.5 |

| Water | 78.4 | 5.1 |

Note: The data presented is illustrative of the expected trend for a polar molecule like this compound.

Topological Analysis (e.g., Atoms in Molecule (AIM), Reduced Density Gradient (RDG))

Topological analysis methods provide insights into the nature of chemical bonds and non-covalent interactions within the molecule.

The Atoms in Molecules (AIM) theory analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize atomic interactions. At a bond critical point (BCP), the values of these properties indicate the type of interaction.

The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing weak non-covalent interactions. mdpi.com It is based on the electron density and its gradient. mdpi.com A plot of the RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. mdpi.com For this compound, RDG analysis can highlight potential weak intramolecular interactions, such as those between the nitro group and adjacent atoms. mdpi.comresearchgate.net

Table 4: Representative AIM Data for Selected Bonds

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-F | 0.35 | -0.85 |

| C-NO₂ | 0.28 | -0.50 |

Note: This data is representative for similar fluoronitroaromatic compounds.

Non-Linear Optical (NLO) Properties

Computational and theoretical studies are pivotal in understanding and predicting the Non-Linear Optical (NLO) properties of novel materials. For this compound, while specific experimental data is not extensively available, theoretical investigations utilizing quantum chemical calculations can provide significant insights into its potential as an NLO material. These studies typically employ methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to elucidate the electronic and structural properties that govern NLO responses.

Research on similar organic molecules highlights that the delocalization of π-electrons within a molecule is a key factor for NLO activity. nih.gov The presence of both electron-donating and electron-withdrawing groups attached to a conjugated system can enhance these properties. In the case of this compound, the nitro group (NO2) acts as a strong electron-withdrawing group, while the methyl group (CH3) is a weak electron-donating group. The fluorine atom also influences the electronic distribution within the pyridine ring.

The interaction between these groups, facilitated by the π-conjugated system of the pyridine ring, can lead to a significant intramolecular charge transfer (ICT). This charge transfer is a primary origin of the NLO response in many organic materials. nih.gov Computational models can quantify the efficiency of this ICT process.

Theoretical investigations on related nitropyridine derivatives often focus on calculating key NLO parameters. nih.gov These include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response, which is crucial for applications like second-harmonic generation.

A hypothetical representation of the kind of data that would be generated from a computational study on this compound is presented in the table below. Such data is typically obtained using computational methods like DFT with a specific basis set, such as B3LYP/6-311++G(d,p), which has been used for similar pyridine derivatives. tandfonline.com

Table 1: Hypothetical Calculated NLO Properties of this compound

| Parameter | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 4.5 | Debye |

| Mean Polarizability | <α> | 15 x 10⁻²⁴ | esu |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the public domain.

Furthermore, computational analyses such as Natural Bond Orbital (NBO) analysis can be performed to understand the electron transfer mechanisms within the molecule. tandfonline.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy gap between the HOMO and LUMO is an important indicator of the molecule's reactivity and its potential for charge transfer, which in turn affects its NLO properties. nih.gov A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

While direct experimental validation for this compound is pending, the theoretical framework established through the study of analogous compounds strongly suggests its potential as an NLO material.

Applications in Advanced Organic Synthesis and As Chemical Building Blocks

2-Fluoro-5-methyl-4-nitropyridine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is primarily derived from the reactivity of the fluorine atom at the 2-position. The pyridine (B92270) ring's nitrogen atom and the strongly electron-withdrawing nitro group at the 4-position work in concert to make the 2-position electron-deficient. This electronic arrangement significantly activates the fluorine atom as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

This heightened reactivity allows for the facile introduction of a wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. The reactions can often proceed under mild conditions, which is advantageous when working with complex molecules that may contain sensitive functional groups. The chloro-analog, 2-chloro-5-methyl-4-nitropyridine (B1589938), is a known building block, and the corresponding fluoro-derivative is expected to exhibit even greater reactivity in SNAr reactions, making it a highly adaptable intermediate for creating diverse molecular libraries. biosynth.comchemicalbook.com

Scaffold Design and Elaboration in Heterocyclic Chemistry

The structure of this compound is an ideal starting point for scaffold design and the elaboration of more complex heterocyclic systems. Its pre-installed functional handles provide multiple, orthogonal sites for chemical modification.

Synthesis of Substituted Pyridine Systems

The primary route to creating substituted pyridine systems from this intermediate is through the SNAr reaction at the C2-position. By selecting the appropriate nucleophile, a vast number of derivatives can be synthesized. For instance, reaction with alcohols or phenols yields 2-alkoxy or 2-aryloxy pyridines, while primary or secondary amines produce 2-amino-pyridines. This method provides a direct and efficient pathway to molecules that would be challenging to synthesize through other means. A review of nitropyridines in synthesis highlights that chloro-substituted nitropyridines are readily used to introduce amine functionalities in the creation of bioactive molecules. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Oxygen | Sodium Methoxide | 2-Methoxy-5-methyl-4-nitropyridine |

| Nitrogen | Benzylamine | 2-(Benzylamino)-5-methyl-4-nitropyridine |

| Sulfur | Sodium Thiophenolate | 5-Methyl-4-nitro-2-(phenylthio)pyridine |

Generation of Functionalized Scaffolds

Beyond the initial substitution of the fluorine atom, the resulting product contains two additional functional groups—the nitro group and the methyl group—that can be further manipulated. This sequential reactivity is a cornerstone of its utility in generating highly functionalized scaffolds.

The nitro group at the 4-position can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation). This newly formed amine provides a handle for a host of subsequent reactions, including:

Amide bond formation: Acylation with acid chlorides or carboxylic acids.

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various other groups.

This multi-stage functionalization allows for the systematic build-up of molecular complexity, enabling the creation of diverse chemical libraries from a single, versatile precursor. The synthesis of complex kinase inhibitors has been demonstrated from related 2-chloro-nitropyridine isomers, showcasing the power of this step-wise functionalization strategy. nih.gov

Precursor in the Synthesis of Bioactive Molecules

The structural motifs present in this compound are frequently found in molecules designed for biological applications, particularly in pharmaceuticals and agrochemicals.

Role in Drug Discovery and Development

Substituted pyridines are a prevalent core structure in a vast number of pharmaceuticals. The 5-methyl-4-nitropyridine scaffold, in particular, is a key component in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone (B607456), a drug used to treat chronic kidney disease associated with type 2 diabetes. chemicalbook.comd-nb.info Patent literature describes the synthesis of finerenone intermediates starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide, underscoring the industrial relevance of this specific substitution pattern. google.com

The use of this compound as a starting material would offer a direct and highly reactive route to key intermediates for finerenone and other related drug candidates. The ability to introduce various side chains via SNAr reactions makes it an invaluable tool for generating analogs and exploring structure-activity relationships (SAR) in drug discovery programs. For example, various inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) have been synthesized using nitropyridine intermediates as foundational building blocks. nih.gov

Utility in Agrochemical Synthesis

The agrochemical industry increasingly relies on fluorinated and pyridine-based compounds to develop next-generation herbicides, fungicides, and insecticides. These molecules often exhibit high efficacy, low toxicity, and improved environmental profiles. agropages.com Methylpyridine derivatives are key precursors for the fourth generation of pesticides, with fluorine-containing pyridine products being particularly important intermediates. agropages.com

This compound combines three key structural features relevant to modern agrochemical design: the pyridine core, a methyl group, and a reactive fluorine atom. This makes it a highly promising starting material for novel agrochemicals. For instance, pyridyloxy-substituted acetophenone (B1666503) oxime ethers, which show herbicidal activity, have been synthesized from 2-chloronitropyridine derivatives. nih.gov The enhanced reactivity of the fluoro-analog could streamline the synthesis of such compounds, facilitating the discovery and development of new crop protection agents.

Synthesis of Radioligands for Imaging Applications

The strategic placement of a nitro group on the pyridine ring significantly activates the molecule for nucleophilic aromatic substitution (S_NAr), a feature that is extensively exploited in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The electron-withdrawing nature of the nitro group facilitates the displacement of a leaving group, such as a halogen or even the nitro group itself, by the radioactive isotope [¹⁸F]fluoride.

This principle is central to producing PET radioligands. For instance, in the development of tracers for imaging the adenosine (B11128) A₂ₐ receptor, a common strategy involves the radiofluorination of a corresponding nitro precursor. nih.gov The synthesis of [¹⁸F]TOZ1, a novel radiotracer, was achieved by the nucleophilic substitution of a nitro group on a precursor molecule, highlighting the effectiveness of this method. nih.gov The reaction conditions, including temperature, solvent, and base, are optimized to maximize the radiochemical yield. In one procedure, heating the nitro precursor with an anhydrous K[¹⁸F]F–K₂₂₂ complex in DMSO at 180°C for 15 minutes resulted in a radiochemical yield of over 60%. nih.gov

Similarly, the synthesis of a fluorine-18-labeled derivative of 6-nitroquipazine (B1217420) for imaging the serotonin (B10506) transporter was accomplished via nucleophilic aromatic substitution on a protected precursor. nih.gov These examples, while not using this compound directly, establish the vital role of the nitropyridine framework in synthesizing ¹⁸F-labeled radiotracers. The presence of the nitro group is the key feature that enables the efficient incorporation of [¹⁸F]fluoride into an aromatic ring, a cornerstone of modern PET radiochemistry.

Development of New Synthetic Pathways and Methodologies

The unique reactivity of this compound makes it a subject of interest in the development of new synthetic methods. Direct C-H functionalization has emerged as a powerful tool, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

The development of site-selective functionalization for pyridine rings is a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.orgresearchgate.net Research in this area focuses on transition-metal-catalyzed reactions that can selectively activate and modify specific C-H bonds. nih.gov For instance, rhodium(III)-catalyzed hydroarylation of alkynes represents a modern approach to functionalizing pyridines. nih.gov While these methods are still being explored for highly substituted pyridines like this compound, they represent the frontier of synthetic methodology for this class of compounds.

Leveraging Fluorine's Unique Electronic and Steric Properties

The fluorine atom in this compound is not merely a placeholder but a critical functional group that dictates the molecule's reactivity and utility. Its high electronegativity and relatively small size allow it to modulate the electronic properties of the pyridine ring without adding significant steric bulk. This influences the molecule's lipophilicity, metabolic stability, and binding affinity when incorporated into larger, biologically active molecules.

In the context of synthesis, the fluorine atom, along with the powerful electron-withdrawing nitro group, makes the C2 position highly susceptible to nucleophilic attack. This predictable reactivity is fundamental to its use as a building block. Furthermore, in radioligand synthesis, the use of a stable ¹⁹F-containing precursor to generate an ¹⁸F-labeled product is a common and effective strategy.

Design of Novel Fluorinated Building Blocks

This approach demonstrates how a foundational structure can be modified to create advanced building blocks tailored for specific applications. The combination of the fluoro, methyl, and nitro groups on the pyridine scaffold provides multiple handles for synthetic transformation, allowing chemists to generate a library of derivatives with diverse functionalities.

Catalyst Design and Ligand Development involving Nitropyridines

The pyridine nucleus is a ubiquitous component in ligands used for transition metal catalysis. nih.gov The design and synthesis of new ligands are crucial for developing catalysts with improved activity, selectivity, and stability. Nitropyridines can be incorporated into ligand structures to fine-tune the electronic properties of the resulting metal complexes.

The electronic nature of the pyridine ligand significantly influences the properties of the metal center. For example, studies on ruthenium nitrosyl complexes have shown that methyl-substituted pyridine ligands can lead to drastically different product structures compared to unsubstituted pyridine. rsc.org In one case, the reaction of a ruthenium aqua-nitro complex with 3- and 4-methylpyridine (B42270) yielded monomeric complexes, whereas the more sterically hindered 2-methylpyridine (B31789) led to a dimeric structure. rsc.org This highlights the subtle interplay between steric and electronic effects in ligand design.

Furthermore, iron complexes containing a pentadentate amine ligand with a pyridine core have been synthesized with various small-molecule co-ligands, including a nitro (NO₂⁻) group. nih.gov The nitro complex could be converted to a nitrosyl (NO) complex, mimicking the function of certain nitrite (B80452) reductase enzymes. nih.gov This demonstrates how nitropyridine-based ligand systems can be designed to create functional models of enzyme active sites and to catalyze challenging chemical transformations. The electron-withdrawing nitro group modulates the redox potential of the metal center, which is a critical parameter in catalyst design.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is undergoing a transformation toward more sustainable and environmentally benign methodologies. nih.gov Traditional methods for producing compounds like 2-Fluoro-5-methyl-4-nitropyridine often rely on harsh conditions and toxic reagents. Future research is poised to develop greener alternatives.

Key areas of development include:

Catalyst Innovation: A significant push is being made to replace homogeneous catalysts with reusable, heterogeneous options. Metal-organic frameworks (MOFs) and surface-modified materials are gaining prominence due to their high surface area, tunable porosity, and ease of separation from the reaction mixture. acs.org For instance, the synthesis of substituted pyridines has been demonstrated using surface-modified PET@UiO-66 vials, highlighting a novel approach that combines the catalyst and reaction vessel. acs.org

Energy-Efficient Reactions: Microwave-assisted synthesis is becoming a standard tool in green chemistry for its ability to dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org The application of microwave irradiation to multicomponent reactions offers a rapid and efficient pathway to complex pyridine (B92270) derivatives from simple precursors. acs.org

Exploration of Undiscovered Reactivity Modes

While the reactivity of this compound is dominated by the influence of its electron-withdrawing groups (activating the fluorine for nucleophilic aromatic substitution and directing meta to the nitro group), future research will likely delve into less conventional transformations. A major challenge and area of interest in pyridine chemistry is the selective functionalization of C-H bonds at positions not readily activated by the existing substituents. nih.gov

Emerging trends in reactivity include:

Dearomatization Strategies: A key strategy for accessing otherwise unreachable substitution patterns is through the temporary dearomatization of the pyridine ring. This approach enables the meta-functionalization of pyridines, which can be followed by a rearomatization step to yield the final substituted product. nih.gov

Late-Stage Functionalization: Methods for introducing new functional groups into complex molecules at a late stage of a synthesis are highly valuable. For pyridine-containing compounds, research is focused on developing chemo- and regioselective C-H functionalization techniques that can modify the ring or its substituents, such as the methyl group, without requiring protecting groups or lengthy synthetic sequences. researchgate.net

Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry into synthetic planning is a rapidly growing trend that promises to accelerate the discovery of new reactions and molecules. mdpi.com Methods like Density Functional Theory (DFT) are becoming indispensable tools for understanding and predicting the behavior of complex organic molecules. nih.gov

For a compound like this compound, computational modeling can be applied to:

Predict Reaction Outcomes: DFT calculations can model reaction pathways and transition states, helping to predict the regioselectivity and feasibility of a proposed reaction before it is attempted in the lab. nih.gov This is particularly useful for predicting the most likely sites for nucleophilic or electrophilic attack.

Optimize Reaction Conditions: By simulating the effects of different solvents, catalysts, and temperatures, computational models can help identify the optimal conditions for a desired transformation, saving time and resources. nih.gov

Design Novel Derivatives: Computational tools are used to design new derivatives with specific electronic or steric properties and to predict their potential biological activity through molecular docking studies with protein targets. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry is revolutionizing the synthesis of pharmaceutical intermediates and other fine chemicals. vcu.edu Flow reactors offer superior control over reaction parameters, enhanced safety (especially for hazardous reactions like nitration), and improved scalability. beilstein-journals.orgtechnologynetworks.com

Future production of this compound and its derivatives could benefit significantly from:

Enhanced Safety and Control: Conducting nitration or fluorination reactions in a continuous flow system minimizes the volume of hazardous material present at any given time and allows for precise temperature control, reducing the risk of runaway reactions.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions, higher yields, and cleaner product profiles compared to batch synthesis. researchgate.net Researchers have already demonstrated the one-step synthesis of pyridines in a continuous flow microwave reactor, combining the benefits of both technologies. beilstein-journals.orgtechnologynetworks.com

Automation and Scalability: Flow chemistry setups can be readily automated and scaled, facilitating the production of larger quantities of material needed for preclinical and clinical development. This approach can significantly lower production costs for valuable pyridine-based compounds. vcu.edu

Expanding the Scope of Derivatization for Diverse Applications

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. dovepress.comnih.govnih.gov The functional groups on this compound serve as versatile handles for creating extensive libraries of new compounds for biological screening.

Future research will focus on leveraging these functional groups:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated by the adjacent ring nitrogen and the para-nitro group, making it an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of a wide variety of oxygen, nitrogen, sulfur, and carbon nucleophiles to generate a diverse library of derivatives.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a critical transformation. The resulting 2-fluoro-5-methyl-pyridin-4-amine is a valuable intermediate that opens up a vast new area of chemical space, allowing for amide bond formations, reductive aminations, and other amine-based chemistries.

Functionalization of the Methyl Group: While the methyl group is the least reactive handle, modern synthetic methods are emerging that could allow for its functionalization, for example, through radical bromination followed by substitution, providing yet another axis for derivatization.

The systematic exploration of these derivatization pathways will likely lead to the discovery of novel compounds with potential applications as anticancer, antiviral, or antifungal agents, or as active ingredients in agrochemicals. dovepress.comnih.gov

Compound Data Tables

Table 1: List of Compounds Mentioned

| Compound Name |

| This compound |

| 2-Fluoro-4-methyl-5-nitropyridine |

| 2-fluoro-5-methyl-pyridin-4-amine |

| Nevirapine |

Table 2: Computed Properties for 2-Fluoro-4-methyl-5-nitropyridine (Isomer of the Subject Compound)

Note: The following data from PubChem is for the isomeric compound 2-Fluoro-4-methyl-5-nitropyridine (CAS 19346-47-5) and is provided for reference. nih.gov

| Property | Value |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| XLogP3-AA (LogP) | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 156.03350557 Da |

| Topological Polar Surface Area | 58.7 Ų |

| Heavy Atom Count | 11 |

| Complexity | 159 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。